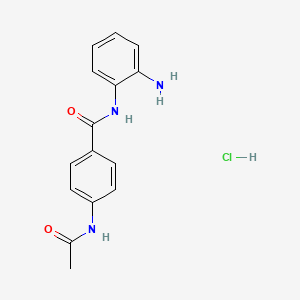

Tacedinaline hydrochloride

Vue d'ensemble

Description

C'est un inhibiteur de l'histone désacétylase avec une activité antitumorale à large spectre dans les modèles précliniques . Le chlorhydrate de Tacedinaline a été étudié pour son utilisation potentielle dans le traitement de divers cancers, notamment le cancer du poumon, le myélome multiple et le cancer du pancréas .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de Tacedinaline peut être synthétisé à partir de l'éthanamine, N-[(3,5-dichlorophényl)méthylène]-2,2-diéthoxy-. La synthèse implique plusieurs étapes, y compris la formation d'un composé intermédiaire, qui est ensuite converti en chlorhydrate de Tacedinaline par une série de réactions chimiques .

Méthodes de production industrielle

La production industrielle du chlorhydrate de Tacedinaline implique l'optimisation de la voie de synthèse pour assurer un rendement et une pureté élevés. Cela comprend généralement l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de Tacedinaline subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du chlorhydrate de Tacedinaline comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions réactionnelles impliquent généralement des températures et des pressions contrôlées pour assurer les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions du chlorhydrate de Tacedinaline dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Ces produits peuvent inclure divers dérivés du composé d'origine, qui peuvent avoir des activités biologiques différentes .

Applications de recherche scientifique

Le chlorhydrate de Tacedinaline a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier les effets de l'inhibition de l'histone désacétylase sur divers processus chimiques

Biologie : Il est utilisé pour étudier le rôle des histone désacétylases dans l'expression des gènes et la fonction cellulaire

Médecine : Il a été étudié pour son utilisation potentielle dans le traitement de divers cancers, notamment le cancer du poumon, le myélome multiple et le cancer du pancréas

Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte de médicaments

Mécanisme d'action

Le chlorhydrate de Tacedinaline exerce ses effets en inhibant les histone désacétylases, qui sont des enzymes qui éliminent les groupes acétyle des protéines histones. Cette inhibition conduit à une augmentation de l'acétylation des histones, entraînant des changements dans l'expression des gènes et la fonction cellulaire . Les cibles moléculaires du chlorhydrate de Tacedinaline comprennent les histone désacétylases 1, 2 et 3, et ses effets sont médiés par des voies impliquant la transcription génique et le remodelage de la chromatine .

Applications De Recherche Scientifique

Tacedinaline hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the effects of histone deacetylase inhibition on various chemical processes

Biology: It is used to investigate the role of histone deacetylases in gene expression and cellular function

Medicine: It has been studied for its potential use in treating various cancers, including lung cancer, multiple myeloma, and pancreatic cancer

Industry: It is used in the development of new therapeutic agents and as a reference compound in drug discovery

Mécanisme D'action

Tacedinaline hydrochloride exerts its effects by inhibiting histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, resulting in changes in gene expression and cellular function . The molecular targets of this compound include histone deacetylases 1, 2, and 3, and its effects are mediated through pathways involving gene transcription and chromatin remodeling .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires au chlorhydrate de Tacedinaline comprennent d'autres inhibiteurs de l'histone désacétylase tels que :

Vorinostat : Un autre inhibiteur de l'histone désacétylase utilisé en thérapie anticancéreuse.

Romidepsine : Un inhibiteur de l'histone désacétylase avec une structure chimique différente mais une activité biologique similaire.

Panobinostat : Un inhibiteur pan-histone désacétylase avec une activité antitumorale à large spectre

Unicité

Le chlorhydrate de Tacedinaline est unique dans son inhibition sélective des histone désacétylases de classe I, ce qui le rend particulièrement efficace dans certains types de cancer . Son activité antitumorale à large spectre et sa capacité à induire l'apoptose dans les cellules cancéreuses le distinguent encore des autres inhibiteurs de l'histone désacétylase .

Activité Biologique

Tacedinaline hydrochloride, also known as CI994, is a histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in cancer and inflammatory diseases. This article provides a comprehensive overview of the biological activity of Tacedinaline, highlighting its mechanisms of action, efficacy in various models, and relevant research findings.

Tacedinaline functions primarily by inhibiting class I HDACs, specifically HDAC1 and HDAC2. These enzymes play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, Tacedinaline promotes histone acetylation, resulting in a more open chromatin structure that enhances gene expression associated with cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that Tacedinaline exhibits potent inhibitory activity against HDAC1 and HDAC2, with IC50 values reported at approximately 4.8 nM and 24.2 nM, respectively . This selective inhibition has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly those derived from brain tumors.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| Tacedinaline | 4.8 | HDAC1 |

| 24.2 | HDAC2 | |

| Vorinostat | 20 | HDAC1 |

| Entinostat | 15 | HDAC1 |

In Vivo Studies

In vivo evaluations have indicated that Tacedinaline possesses broad-spectrum antitumor activity. It has been tested in mouse models where it demonstrated significant tumor growth inhibition and improved survival rates compared to controls . The compound's pharmacokinetics suggest effective systemic exposure, which is critical for its therapeutic application.

Anti-Inflammatory Properties

Beyond its anticancer effects, Tacedinaline has shown promise in modulating inflammatory pathways. Research indicates that it can reduce pro-inflammatory cytokine production in preclinical models of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). For example, studies have highlighted its ability to suppress IL-6 production by accelerating mRNA decay in fibroblast-like synoviocytes .

Case Study: Inflammatory Bowel Disease

A notable study examined the effects of Tacedinaline on murine models of IBD. The results indicated a significant reduction in disease severity and inflammation markers when treated with Tacedinaline compared to untreated controls. This suggests that the compound may offer therapeutic benefits for patients with chronic inflammatory conditions .

Safety Profile and Side Effects

While Tacedinaline exhibits promising biological activity, its safety profile is crucial for clinical application. Current research indicates manageable side effects; however, detailed long-term studies are necessary to fully understand its impact on human health. Monitoring for potential toxicities associated with HDAC inhibition is essential, as these can include gastrointestinal disturbances and hematological changes .

Propriétés

IUPAC Name |

4-acetamido-N-(2-aminophenyl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2.ClH/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16;/h2-9H,16H2,1H3,(H,17,19)(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEWULVTDZRPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299346-14-7 | |

| Record name | N-(2-aminophenyl)-4-acetamidobenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.